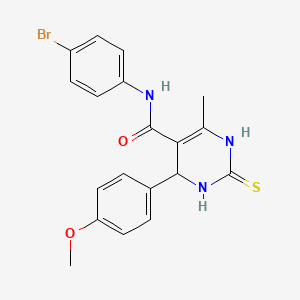

N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(4-Bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a thioxo group at position 2, a 4-bromophenyl substituent on the N-aryl group, and a 4-methoxyphenyl group at position 4 of the pyrimidine ring. Its synthesis typically involves acid-catalyzed cyclocondensation of substituted aldehydes (e.g., 4-bromobenzaldehyde), thiourea, and β-ketoamide precursors under reflux conditions . The compound exhibits a melting point range of 248–250°C and demonstrates moderate yields (~70%) in optimized protocols . Structural confirmation relies on IR (νmax ~1650 cm⁻¹ for C=O and ~1250 cm⁻¹ for C–S), ¹H-NMR (δ ~11.4 ppm for NH-amide), and mass spectrometry (m/z ~460–470) .

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2S/c1-11-16(18(24)22-14-7-5-13(20)6-8-14)17(23-19(26)21-11)12-3-9-15(25-2)10-4-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFRAXAKLOZDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C19H18BrN3O2S

- Molecular Weight : 432.334 g/mol

- CAS Number : 333767-72-9

Mechanisms of Biological Activity

The compound exhibits various biological activities primarily attributed to its interactions with cellular targets:

- Antimicrobial Activity : Studies have indicated that tetrahydropyrimidine derivatives possess antimicrobial properties. For instance, compounds similar to N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine have shown effectiveness against a range of bacteria and fungi by disrupting cell wall synthesis and function .

- Anticancer Properties : The compound has been investigated for its anticancer effects. In vitro studies have demonstrated that it inhibits the proliferation and migration of cancer cells, particularly in models of breast and lung cancer. This activity is believed to be mediated through the induction of apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of similar thioxo-pyrimidine derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation in various models .

Case Studies

Several studies have documented the biological activity of related compounds:

- Study on Antimicrobial Activity : A study evaluating the antimicrobial effects of various thioxo-pyrimidine derivatives found that certain modifications in the structure significantly enhanced their activity against resistant bacterial strains .

- Anticancer Evaluation : In a study involving human cancer cell lines, N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine was shown to reduce cell viability by over 70% at concentrations as low as 10 µM after 48 hours of treatment .

Data Tables

Comparison with Similar Compounds

Substituents on the 4-Phenyl Group

Modifying the 4-phenyl group significantly impacts physicochemical and biological properties:

Key Observations :

Substituents on the N-Aryl Group

Variations in the N-aryl group influence solubility and bioactivity:

Key Observations :

- Bulky or heteroaromatic N-aryl groups (e.g., benzothiazole) increase hydrophobicity (higher LogP) and cytotoxicity .

- Chlorophenyl derivatives exhibit enhanced antimicrobial activity compared to methoxy-substituted analogues .

Functional Group Modifications

Thioxo vs. Oxo Groups

Replacing the thioxo (C=S) group with oxo (C=O) alters electronic properties:

| Compound Name | X (Position 2) | Melting Point (°C) | λmax (UV-Vis, nm) |

|---|---|---|---|

| Target Compound (X = S) | S | 248–250 | 290 |

| N-(4-Chlorophenyl)-4-(4-Ethoxyphenyl)-... (4m) | O | 175–177 | 275 |

| 4-(4-Hydroxyphenyl)-N-Phenyl-... (4k) | O | 198–200 | 265 |

Q & A

Basic: How can the Biginelli reaction be optimized for synthesizing this tetrahydropyrimidine derivative?

Methodological Answer:

The Biginelli reaction is a classic approach for synthesizing dihydropyrimidinones (DHPMs). For this compound, key optimizations include:

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., solvent-free conditions with iodine catalysis as in ).

- Catalyst selection : Lewis acids (e.g., FeCl₃) or eco-friendly catalysts (e.g., iodine) enhance cyclocondensation efficiency .

- Solvent optimization : Solvent-free conditions minimize side reactions and simplify purification .

- Substituent compatibility : The 4-bromophenyl and 4-methoxyphenyl groups may require adjusted stoichiometry due to steric/electronic effects.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve the thioxo group conformation and tetrahydropyrimidine ring puckering. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons split by bromine’s inductive effect) .

- FT-IR : Confirm the thioxo (C=S) stretch at ~1200 cm⁻¹ and carboxamide (N–H) at ~3300 cm⁻¹ .

Basic: How should initial biological activity screening be designed for this compound?

Methodological Answer:

- Antimicrobial assays : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Use agar dilution or broth microdilution methods .

- Positive controls : Include standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

- Dose-response curves : Assess toxicity thresholds using mammalian cell lines (e.g., HEK-293) .

Advanced: How can catalytic methods improve the sustainability of this compound’s synthesis?

Methodological Answer:

- Heterogeneous catalysts : Zeolites or montmorillonite clays reduce waste and enable catalyst recycling .

- Solvent-free mechanochemistry : Ball milling promotes greener synthesis by eliminating solvents .

- Flow chemistry : Continuous reactors enhance reproducibility and scalability for high-throughput applications.

Advanced: How do hydrogen-bonding networks influence the crystal packing and stability of this compound?

Methodological Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., N–H⋯S or C–H⋯O) using Etter’s formalism to identify motifs like R₂²(8) rings or chains .

- Weak interactions : C–H⋯π and π-stacking (e.g., between bromophenyl rings) contribute to lattice stability. Use Mercury software to quantify contact distances .

- Thermal analysis : Correlate DSC/TGA data with hydrogen-bond strength to predict melting points and polymorphic transitions .

Advanced: What computational tools are used to analyze the tetrahydropyrimidine ring conformation?

Methodological Answer:

- Puckering coordinates : Apply Cremer-Pople parameters to quantify ring distortion. For six-membered rings, calculate Q , θ , and φ values from crystallographic data .

- DFT calculations : Optimize ring geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical puckering .

- Molecular dynamics : Simulate ring flexibility in solution to assess conformational stability under biological conditions .

Advanced: How can conflicting crystallographic data (e.g., dihedral angles) between similar compounds be resolved?

Methodological Answer:

- Database mining : Compare CSD (Cambridge Structural Database) entries for analogous DHPMs to identify trends in substituent effects on dihedral angles .

- Twinned crystal analysis : Use PLATON or TWINLAW to detect twinning, which may skew angle measurements .

- High-resolution data : Collect synchrotron XRD data (λ = 0.7–1.0 Å) to improve precision for contentious angles .

Advanced: How can structure-activity relationships (SAR) explain conflicting antimicrobial results across studies?

Methodological Answer:

- Substituent mapping : Compare logP, molar refractivity, and H-bond donor/acceptor counts of analogs (e.g., 4-bromo vs. 4-chloro derivatives) using ChemAxon or MOE .

- Docking studies : Model interactions with target enzymes (e.g., S. aureus dihydrofolate reductase) to rationalize activity differences .

- Resistance profiling : Test against methicillin-resistant S. aureus (MRSA) to assess cross-resistance risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.